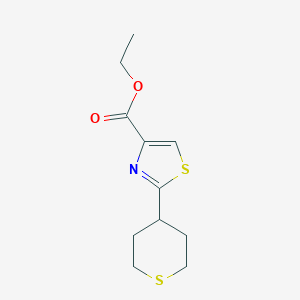
tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring and a pyridine ring substituted with chlorine and iodine
Métodos De Preparación
The synthesis of tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This is often done using tert-butyl chloroformate under basic conditions.
Substitution on the pyridine ring:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and rigorous quality control measures.
Análisis De Reacciones Químicas
tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Biological studies: Researchers may use the compound to study its effects on biological systems, including its potential as an inhibitor or activator of specific pathways.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate can be compared with similar compounds, such as:
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: This compound has a similar structure but differs in the position of the halogen atoms.
tert-Butyl 3-((3-iodo-5-methylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound features a methyl group instead of a chlorine atom.
Propiedades
Fórmula molecular |
C14H18ClIN2O3 |
|---|---|
Peso molecular |
424.66 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-chloro-6-iodopyridin-3-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClIN2O3/c1-14(2,3)21-13(19)18-7-6-9(8-18)20-10-4-5-11(16)17-12(10)15/h4-5,9H,6-8H2,1-3H3 |
Clave InChI |
WWBPKCFDSIIJKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(N=C(C=C2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


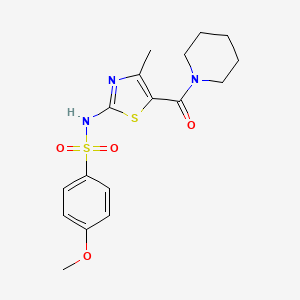

![4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile](/img/structure/B13933728.png)
![Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13933735.png)
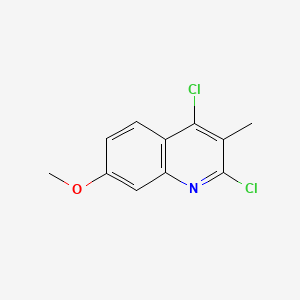
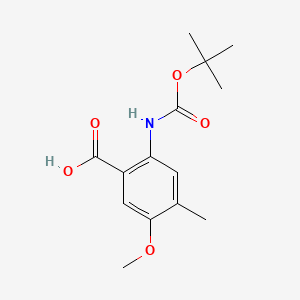
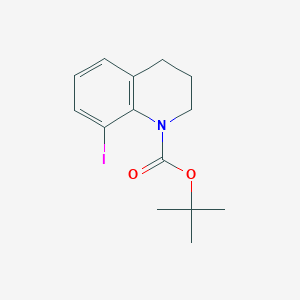
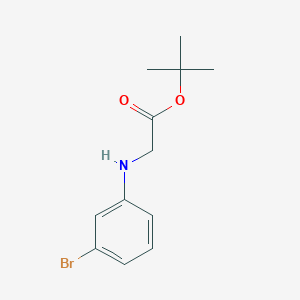
![2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13933771.png)
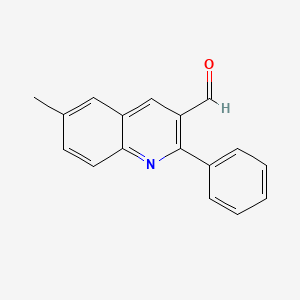
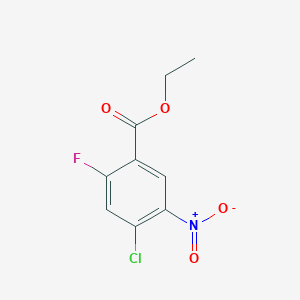
![1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene](/img/structure/B13933794.png)

